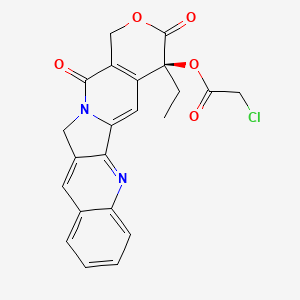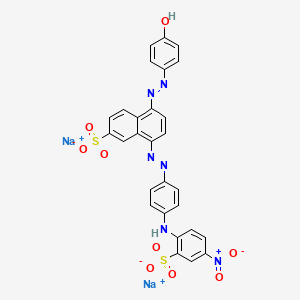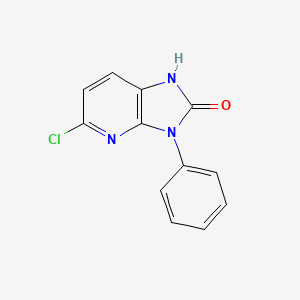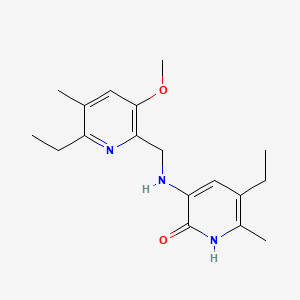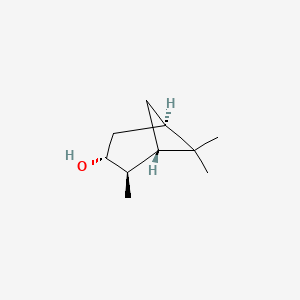
4,4',4''-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is a complex organic compound that features a phenylsilylidyne core with three phenylbutyric acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester typically involves a multi-step process. One common method includes the reaction of phenylsilylidyne with tris(4-phenylbutyric acid) in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester involves its interaction with specific molecular targets and pathways. The phenylsilylidyne core can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert biological effects. Additionally, the compound’s ability to form stable complexes with other molecules can enhance its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Similar structure but with a benzene core instead of phenylsilylidyne.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: Contains a triazine core, offering different chemical properties and reactivity.
Uniqueness
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is unique due to its phenylsilylidyne core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific structural and functional characteristics.
Properties
CAS No. |
85905-71-1 |
|---|---|
Molecular Formula |
C42H50O9Si |
Molecular Weight |
726.9 g/mol |
IUPAC Name |
ethyl 4-[bis(4-ethoxy-4-oxo-1-phenylbutoxy)-phenylsilyl]oxy-4-phenylbutanoate |
InChI |
InChI=1S/C42H50O9Si/c1-4-46-40(43)30-27-37(33-19-11-7-12-20-33)49-52(36-25-17-10-18-26-36,50-38(28-31-41(44)47-5-2)34-21-13-8-14-22-34)51-39(29-32-42(45)48-6-3)35-23-15-9-16-24-35/h7-26,37-39H,4-6,27-32H2,1-3H3 |
InChI Key |
KMVHBXIHXAWJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(CCC(=O)OCC)C3=CC=CC=C3)OC(CCC(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


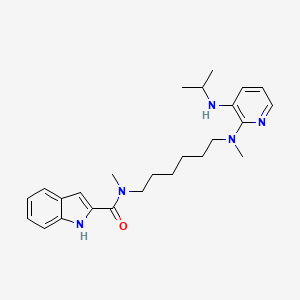
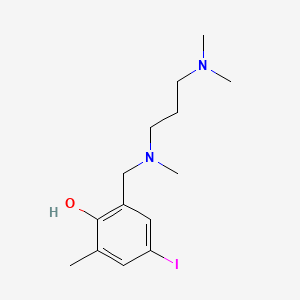
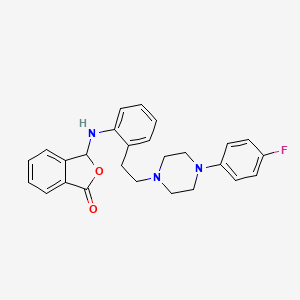
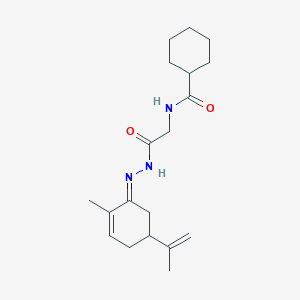

![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
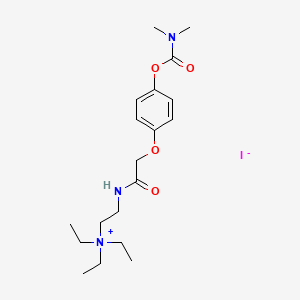
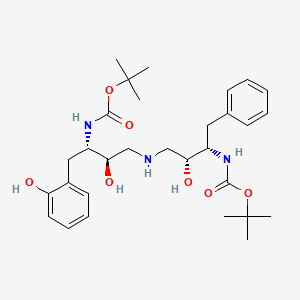
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
